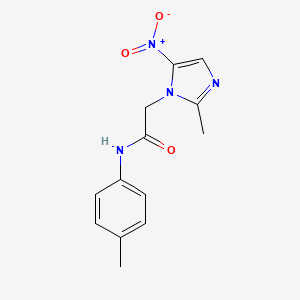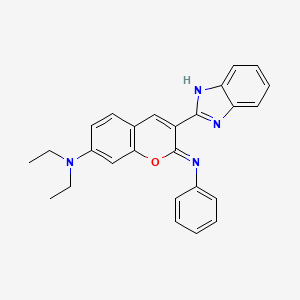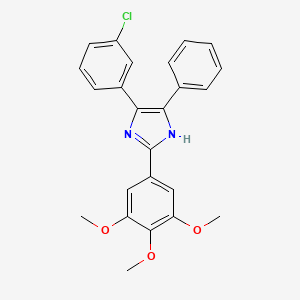![molecular formula C22H19ClN4O5S B11611095 (7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611095.png)
(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-[(7Z)-6-oxo-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including a thiazolo[3,2-a][1,3,5]triazine ring, an indole moiety, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[(7Z)-6-oxo-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step reactions. The process begins with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the indole and trimethoxyphenyl groups. Key steps include cyclization reactions, chlorination, and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The trimethoxyphenyl group, in particular, is known for its biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group can interact with hydrophobic pockets, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-[(7Z)-6-oxo-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one
- 5-Chloro-3-[(7Z)-6-oxo-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties. The presence of the thiazolo[3,2-a][1,3,5]triazine ring, indole moiety, and trimethoxyphenyl group provides a versatile platform for the development of new chemical entities with diverse applications.
Properties
Molecular Formula |
C22H19ClN4O5S |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(7Z)-7-(5-chloro-2-oxo-1H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H19ClN4O5S/c1-30-15-7-12(8-16(31-2)18(15)32-3)26-9-24-22-27(10-26)21(29)19(33-22)17-13-6-11(23)4-5-14(13)25-20(17)28/h4-8H,9-10H2,1-3H3,(H,25,28)/b19-17- |
InChI Key |
LWSAJOZDVWXZQY-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/4\C5=C(C=CC(=C5)Cl)NC4=O)/S3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=C4C5=C(C=CC(=C5)Cl)NC4=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-7-[(E)-(4-nitrophenyl)diazenyl]-4H-cyclohepta[c]furan-4-one](/img/structure/B11611026.png)
![5-bromo-1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11611028.png)
![[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11611033.png)

![1,3-dimethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11611054.png)
![10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11611055.png)
![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11611068.png)
![N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B11611075.png)

![(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11611088.png)
![2-(4-methylphenoxy)-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]acetamide](/img/structure/B11611094.png)
![(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11611103.png)
![3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11611111.png)
